4-Fluoroisoquinoline-8-sulfonyl chloride
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Overview
Description
4-Fluoroisoquinoline-8-sulfonyl chloride is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals, agricultural chemicals, and materials science due to their diverse biological activities and useful physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroisoquinoline-8-sulfonyl chloride typically involves multiple steps. One common method includes the oxidation of the nitrogen atom in isoquinoline-5-sulfonic acid, followed by fluorination and subsequent halogen substitution . The process involves:
- Oxidation of isoquinoline-5-sulfonic acid.
- Fluorination of the intermediate.
- Halogen substitution to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound focuses on safety, controllability, and cost-effectiveness. The process is designed to be operable on a large scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroisoquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: Can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Alcohols and Ketones: Formed through oxidation and reduction reactions.
Scientific Research Applications
4-Fluoroisoquinoline-8-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoroisoquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative formed .
Comparison with Similar Compounds
4-Fluoroisoquinoline-5-sulfonyl chloride: Another fluorinated isoquinoline with similar properties.
Isoquinoline-5-sulfonic acid: A precursor in the synthesis of fluorinated isoquinolines.
Uniqueness: 4-Fluoroisoquinoline-8-sulfonyl chloride is unique due to its specific substitution pattern, which can lead to distinct biological activities and physical properties compared to other fluorinated isoquinolines .
Properties
Molecular Formula |
C9H5ClFNO2S |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
4-fluoroisoquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-3-1-2-6-7(9)4-12-5-8(6)11/h1-5H |
InChI Key |
NPPRHGSZTSRKLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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